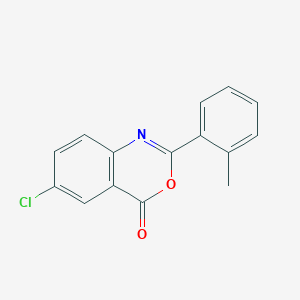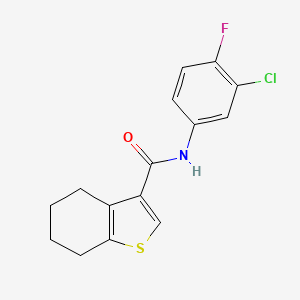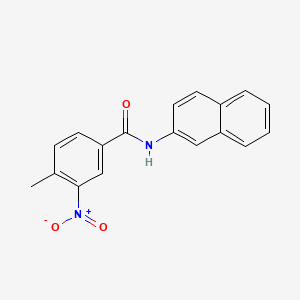![molecular formula C15H18FNO B5743296 1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-4-methylpiperidine](/img/structure/B5743296.png)
1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-4-methylpiperidine is a synthetic organic compound characterized by the presence of a fluorophenyl group and a piperidine ring
Preparation Methods
The synthesis of 1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-4-methylpiperidine typically involves the following steps:
Aldol Condensation: The initial step involves the base-catalyzed aldol condensation of an aldehyde and a ketone, resulting in the formation of a β-hydroxy ketone intermediate.
Dehydration: The intermediate undergoes spontaneous dehydration to form a conjugated enone.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-4-methylpiperidine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-4-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-4-methylpiperidine can be compared with similar compounds such as:
1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-2-methylpiperidine: This compound has a similar structure but differs in the position of the methyl group, affecting its chemical properties and reactivity.
(2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)-2-propen-1-one: This compound lacks the piperidine ring, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO/c1-12-8-10-17(11-9-12)15(18)7-4-13-2-5-14(16)6-3-13/h2-7,12H,8-11H2,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHJEEWFBVQWDZ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5743224.png)
![4-{[(4-fluorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5743225.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5743232.png)



![4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5743265.png)
![2-chloro-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5743274.png)

![5-{[(4-fluorophenoxy)acetyl]amino}isophthalic acid](/img/structure/B5743302.png)


![2-(3-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5743327.png)
